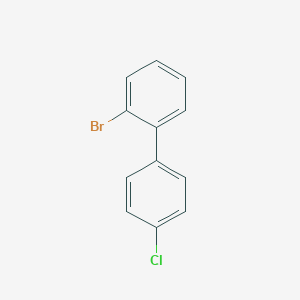
2-Bromo-4'-chloro-1,1'-biphenyl
Vue d'ensemble
Description
“2-Bromo-4’-chloro-1,1’-biphenyl” is an organic compound with the chemical formula C12H8BrCl . It is a colorless crystal with strong thermal stability and solubility .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4’-chloro-1,1’-biphenyl” consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and a chlorine atom attached to the other . The molecular weight is 267.55 g/mol . The IUPAC name is 1-bromo-2-(4-chlorophenyl)benzene .Physical And Chemical Properties Analysis
“2-Bromo-4’-chloro-1,1’-biphenyl” is a colorless crystal with a density of 1.463 . It has a melting point of 41 °C and a predicted boiling point of 325.5±17.0 °C . The compound has a vapor pressure of 0mmHg at 25°C and a refractive index of 1.61 .Applications De Recherche Scientifique
Synthesis and Material Applications
The synthesis and thermal behavior of metal complexes involving derivatives of 2-Bromo-4'-chloro-1,1'-biphenyl have been explored, revealing insights into their potential applications in coordination chemistry. For example, copper(II) and oxido-vanadium(IV) complexes with related ligands exhibit distinct geometries and thermal decomposition profiles, hinting at their suitability for material science applications (Takjoo et al., 2013).
Investigations into biphenyl carbazole derivatives, including 2-Bromo-4'-chloro-1,1'-biphenyl analogs, have provided insights into their crystal structures, luminescence, and thermal properties. Such studies are crucial for developing new materials with potential applications in electronics and photonics (Gui‐Mei Tang et al., 2021).
Environmental and Chemical Properties
- Research on bromo-chloro alkenes, which include compounds structurally related to 2-Bromo-4'-chloro-1,1'-biphenyl, has highlighted their use as flame retardants and raised questions about their environmental impact. Characterization studies reveal their complex structure and behavior, which is essential for assessing ecological risks and understanding their persistence in the environment (Chibwe et al., 2019).
Photoreactive Studies
- Photoreaction mechanisms of bromo and chloro-substituted phenols, which share structural similarities with 2-Bromo-4'-chloro-1,1'-biphenyl, have been studied using low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations. These studies provide valuable insights into the reactivity and potential applications of these compounds in photochemical processes (Nobuyuki Akai et al., 2002).
Catalytic and Synthetic Chemistry
- The compound has been implicated in catalytic processes, such as the gold-catalyzed synthesis of dienes from propargylic carboxylates containing halogenated alkynes. This highlights its role in facilitating regioselective rearrangements and synthesizing structurally complex molecules with potential applications in organic synthesis and material science (Yanzhao Wang et al., 2010).
Propriétés
IUPAC Name |
1-bromo-2-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHZWUXRWQVZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513491 | |
| Record name | 2-Bromo-4'-chloro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-chloro-1,1'-biphenyl | |
CAS RN |
179526-95-5 | |
| Record name | 2-Bromo-4′-chloro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179526-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4'-chloro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4'-chlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

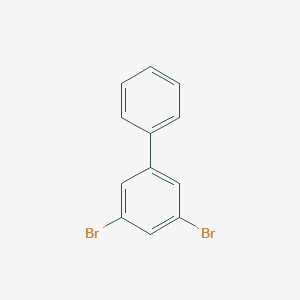
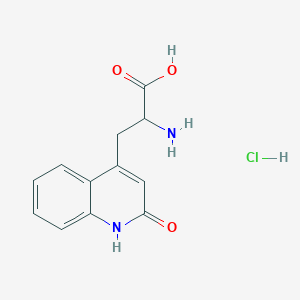
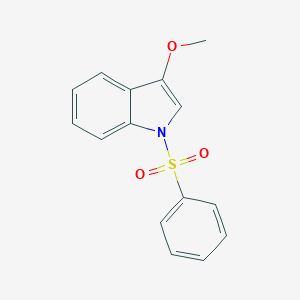
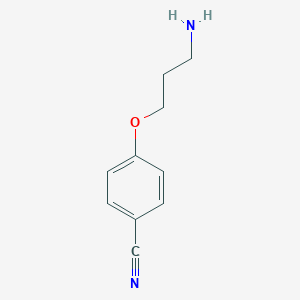
![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)
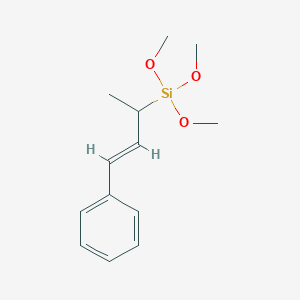
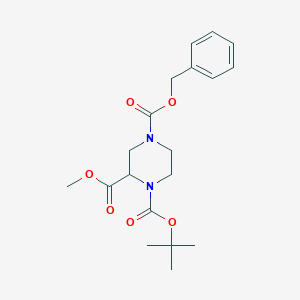
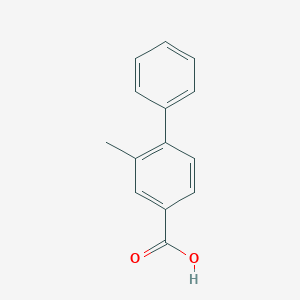
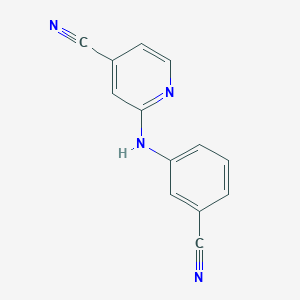
![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)
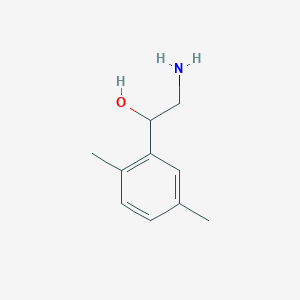
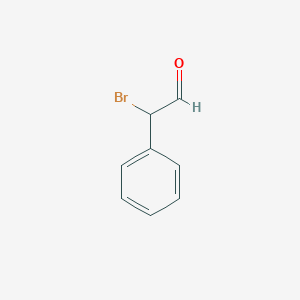
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)